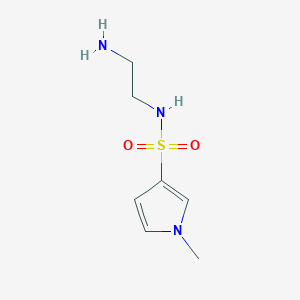
2,2,2-trifluoroethyl 2,3-dihydro-1H-inden-5-ylcarbamate
Übersicht
Beschreibung
“2,2,2-Trifluoroethyl 2,3-dihydro-1H-inden-5-ylcarbamate” is a chemical compound with the molecular formula C12H12F3NO2 . It has a molecular weight of 259.22 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Difluorinated Polyols Synthesis : Trifluoroethyl N-[2-(tert-butyldiphenylsilyloxy)ethyl]-N-isopropylcarbamate, a related compound, has been used in syntheses of difluorinated polyols. This involves dehydrofluorination–metallation followed by addition to aldehydes, resulting in allylic alcohols. Further reactions lead to difluorinated polyols upon deprotection (Balnaves, Percy, & Palmer, 1999).
Chiral Discrimination and Chromatography
- Chiral Discrimination in Liquid Chromatography : Cellulose tris(5-fluoro-2-methylphenylcarbamate), a related carbamate, has been employed as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the enantioseparation of certain compounds (Yashima, Yamamoto, & Okamoto, 1996).
- Enhanced Chiral Recognition Abilities : Various phenylcarbamates of cellulose and amylose, including fluoro-substituted variants, have shown excellent chiral recognition abilities in HPLC, offering insights into the effects of different substituents on chiral discrimination (Chankvetadze et al., 1997).
Photoredox Catalysis in Organic Synthesis
- Catalytic Fluoromethylation of Carbon-Carbon Bonds : Trifluoromethyl and difluoromethyl groups, similar to those in 2,2,2-trifluoroethyl carbamates, are crucial in pharmaceuticals and agrochemicals. Photoredox catalysis has been a key tool in such fluoromethylation processes, offering new pathways in organic synthesis (Koike & Akita, 2016).
Catalysis and Chemical Transformations
- Lewis Acid Catalysis in Organic Reactions : Scandium trifluoromethanesulfonate, a related trifluoromethyl compound, has been used as a highly effective Lewis acid catalyst in organic reactions like acylation of alcohols (Ishihara et al., 1996).
Molecular Structure and Antibacterial Activity
- Structural and Antibacterial Studies : Research on a structurally related compound, 2,3a,8b-trihydroxy-3-(thiophen-2-ylcarbonyl)-2-(trifluoromethyl)-2,3,3a,8b-tetrahydro-4H-indeno[1,2-b]furan-4-one, revealed its crystal structure and potential antibacterial activity, highlighting the diverse applications of trifluoromethyl carbamates (Obafemi et al., 2013).
Enantioseparation in Chromatography
- Fast Enantioseparation in HPLC : A study demonstrated the baseline enantioseparation of a compound using cellulose tris(3,5-dimethylphenylcarbamate), related to the 2,2,2-trifluoroethyl carbamate, on a monolithic silica support in HPLC, achieving rapid separation times (Chankvetadze, Yamamoto, & Okamoto, 2003).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(2,3-dihydro-1H-inden-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)7-18-11(17)16-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOFCGWDLXNOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



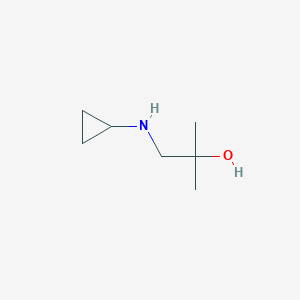

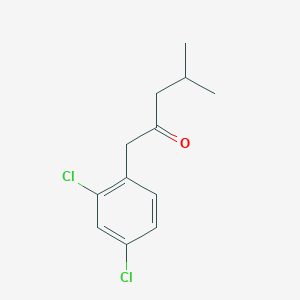
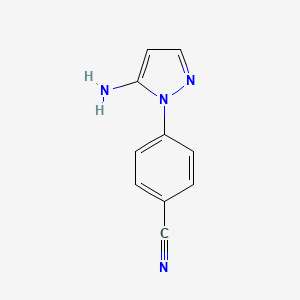
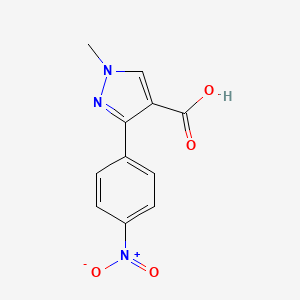
![5-methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519211.png)
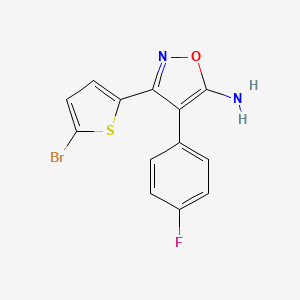
![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)
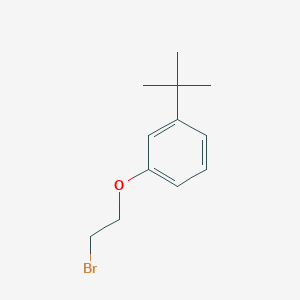
![3-[(2-Aminoethyl)sulfanyl]propan-1-ol](/img/structure/B1519218.png)
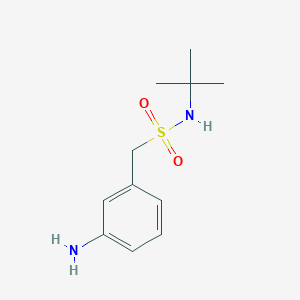
![2-[Cyclopropyl(methyl)amino]acetic acid](/img/structure/B1519222.png)
![methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1519224.png)
